REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3](O)=[O:4].[CH3:10][N:11]1[C@@H]2CC3C=CC(OC)=C4O[C@H]5[C@@H](O)C=C[C@@H]2[C@]5(C=34)CC1.C(OC(Cl)=O)C(C)C>C1COCC1>[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]([NH:11][CH3:10])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)CC(C)C
|
Name
|
N-methylmorphine
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)OC(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white solid precipitate was formed
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
ADDITION
|
Details
|
Methylamine (1 ml, 2N in THF) was added to the filtrate
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated after 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
The resultant crude material was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)NC)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |